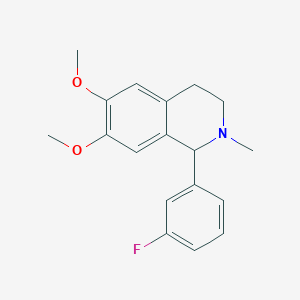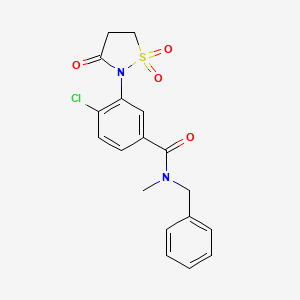
1-(3-fluorophenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-fluorophenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (FDMT) is a chemical compound with potential therapeutic applications. It belongs to the class of tetrahydroisoquinoline alkaloids and has been studied extensively for its pharmacological properties.
作用机制
The exact mechanism of action of 1-(3-fluorophenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is believed to act on various neurotransmitter systems in the brain. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which may contribute to its neuroprotective and neurorestorative properties. 1-(3-fluorophenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline also has antioxidant properties, which may protect neurons from oxidative stress and cell death.
Biochemical and Physiological Effects:
1-(3-fluorophenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline has been shown to have various biochemical and physiological effects in animal models. It has been shown to improve motor function and cognitive performance in animal models of Parkinson's disease and Alzheimer's disease. 1-(3-fluorophenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline has also been shown to have anti-inflammatory and antioxidant effects, which may protect neurons from inflammation and oxidative stress.
实验室实验的优点和局限性
One of the advantages of 1-(3-fluorophenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline is its potential therapeutic applications in various diseases. It has been shown to have neuroprotective and neurorestorative properties, which make it a promising candidate for the treatment of neurodegenerative disorders. 1-(3-fluorophenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline also has anti-inflammatory and antioxidant properties, which may have implications in the treatment of various inflammatory diseases. However, one of the limitations of 1-(3-fluorophenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline is its low solubility in water, which may make it difficult to administer in vivo.
未来方向
There are several future directions for the study of 1-(3-fluorophenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline. One direction is to further investigate its potential therapeutic applications in various diseases such as Parkinson's disease, Alzheimer's disease, and schizophrenia. Another direction is to investigate its mechanism of action and its effects on various neurotransmitter systems in the brain. Additionally, further studies are needed to determine the optimal dosage and administration of 1-(3-fluorophenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline for therapeutic purposes. Finally, more research is needed to investigate the safety and toxicity of 1-(3-fluorophenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline in animal models and humans.
合成方法
The synthesis of 1-(3-fluorophenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline involves the reaction of 3-fluoroaniline with 2-methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol in the presence of a reducing agent such as sodium borohydride. The product is then purified using column chromatography to obtain pure 1-(3-fluorophenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline. The yield of the synthesis is around 50%, and the purity of the final product can be confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学研究应用
1-(3-fluorophenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline has been studied for its potential therapeutic applications in various diseases such as Parkinson's disease, Alzheimer's disease, and schizophrenia. It has been shown to have neuroprotective and neurorestorative properties, which make it a promising candidate for the treatment of neurodegenerative disorders. 1-(3-fluorophenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline has also been studied for its anti-inflammatory and antioxidant properties, which may have implications in the treatment of various inflammatory diseases.
属性
IUPAC Name |
1-(3-fluorophenyl)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO2/c1-20-8-7-12-10-16(21-2)17(22-3)11-15(12)18(20)13-5-4-6-14(19)9-13/h4-6,9-11,18H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZLNGZTLXPRIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1C3=CC(=CC=C3)F)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)amino]methyl}phenol hydrochloride](/img/structure/B5173607.png)
![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]cyclohexanecarboxamide](/img/structure/B5173609.png)
![8,9-bis(4-methoxyphenyl)-1,7-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5173618.png)
![5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5173619.png)
![1-[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B5173620.png)

![(2-bromobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5173641.png)
![ethyl 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B5173643.png)
![ethyl 4-({5-[(2,4-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B5173650.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(2-methoxyethyl)-N~2~-phenylglycinamide](/img/structure/B5173661.png)
![N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5173668.png)
![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide](/img/structure/B5173677.png)

![ethyl 4-({[(3,4-dimethylbenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5173690.png)